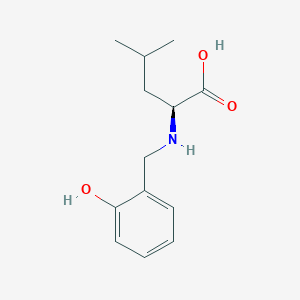
N-(2-Hydroxybenzyl)-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxybenzyl)-L-leucine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a hydroxybenzyl group attached to the nitrogen atom of L-leucine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxybenzyl)-L-leucine typically involves the reaction of L-leucine with 2-hydroxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amino group of L-leucine. The reaction is usually conducted in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-Hydroxybenzyl)-L-leucine can undergo oxidation reactions, particularly at the hydroxybenzyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also be reduced, especially at the carbonyl group if present. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: this compound can participate in substitution reactions where the hydroxy group can be replaced by other functional groups. This is often achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in dry solvents like tetrahydrofuran.
Substitution: Thionyl chloride, phosphorus tribromide; reactions are usually carried out under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
Chemistry: N-(2-Hydroxybenzyl)-L-leucine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its role in enzyme inhibition and protein modification. It is used to investigate the interactions between amino acid derivatives and biological macromolecules.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: this compound is utilized in the development of new materials and chemical processes. Its derivatives are used in the formulation of specialty chemicals and as intermediates in the production of active pharmaceutical ingredients.
作用機序
The mechanism of action of N-(2-Hydroxybenzyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxybenzyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The leucine moiety can interact with amino acid residues in proteins, affecting their structure and function. These interactions can influence various biochemical pathways, contributing to the compound’s biological effects.
類似化合物との比較
- N-(2-Hydroxybenzyl)-L-alanine
- N-(2-Hydroxybenzyl)-L-valine
- N-(2-Hydroxybenzyl)-L-phenylalanine
Comparison: N-(2-Hydroxybenzyl)-L-leucine is unique due to the presence of the leucine moiety, which imparts specific hydrophobic characteristics and steric effects. Compared to N-(2-Hydroxybenzyl)-L-alanine and N-(2-Hydroxybenzyl)-L-valine, the leucine derivative has a bulkier side chain, which can influence its binding affinity and specificity towards biological targets. The presence of the hydroxybenzyl group in all these compounds provides a common site for chemical modifications and interactions, but the differences in the amino acid residues contribute to their distinct properties and applications.
特性
CAS番号 |
175029-33-1 |
|---|---|
分子式 |
C13H19NO3 |
分子量 |
237.29 g/mol |
IUPAC名 |
(2S)-2-[(2-hydroxyphenyl)methylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-9(2)7-11(13(16)17)14-8-10-5-3-4-6-12(10)15/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)/t11-/m0/s1 |
InChIキー |
CKOZCUWWRVLXLB-NSHDSACASA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NCC1=CC=CC=C1O |
正規SMILES |
CC(C)CC(C(=O)O)NCC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B12563642.png)
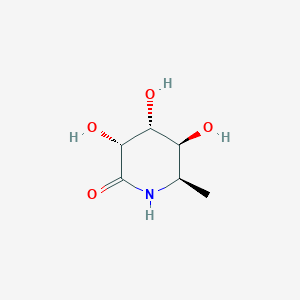
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
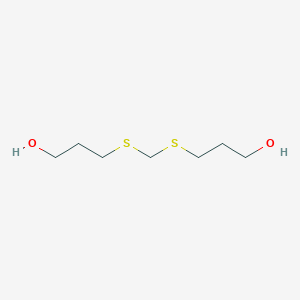

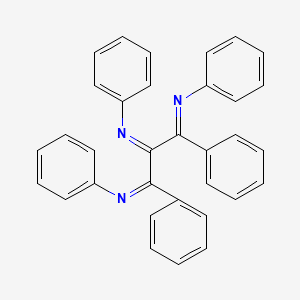
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
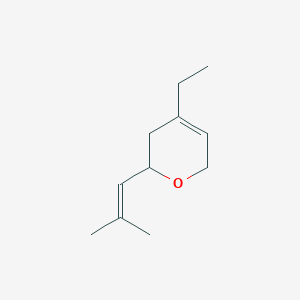
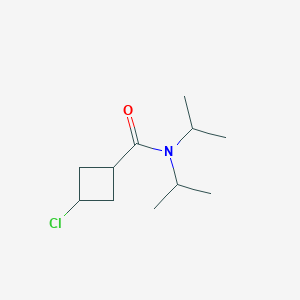
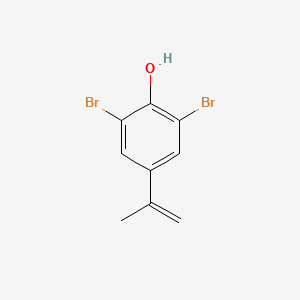
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
